molecular formula C17H22N2O3 B2885679 3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421445-28-4

3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No.: B2885679
CAS No.: 1421445-28-4
M. Wt: 302.374
InChI Key: OBQIDOLXFBSQDY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery. Urea-based compounds are a significant class of molecules in pharmaceutical research due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity . This particular compound features a 3,4-dimethylphenyl group and a furan-3-ylmethyl moiety, which may contribute to specific binding interactions and influence its overall physicochemical properties, such as solubility and permeability . In research settings, such compounds are often explored as kinase inhibitors or for targeting neurodegenerative pathways. For instance, structurally related urea compounds have been investigated for their neuroprotective effects by inhibiting pathways like JNK signaling that are activated under cellular stress conditions . The flexibility of the urea scaffold allows for its application across various therapeutic areas, including oncology, anti-infectives, and central nervous system (CNS) disorders. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-13-4-5-16(10-14(13)2)18-17(20)19(7-9-21-3)11-15-6-8-22-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQIDOLXFBSQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has diverse applications across multiple scientific fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.

  • Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with specific enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Pathways Involved: Modulates signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and oxidative stress.

Comparison with Similar Compounds

Key Differences :

  • The furan-3-ylmethyl group introduces heteroaromaticity, which may influence electronic properties and metabolic stability differently than the alkoxy chains in pyrazolines .

Imidazolium Bromides with Methoxyethyl and Furan Substituents

highlights imidazolium bromide derivatives, including 3-(furan-2-ylmethyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide .

Property Imidazolium Bromide () Target Urea Compound
Core Structure Naphthoimidazolium Urea
Methoxyethyl Group Present (as a substituent) Present (as a substituent)
Furan Position Furan-2-ylmethyl Furan-3-ylmethyl
Ionization Cationic (imidazolium) Neutral
Solubility Likely high (ionic nature) Moderate (dependent on H-bonding)

Key Differences :

  • The cationic imidazolium core in derivatives enhances water solubility, whereas the neutral urea backbone may require functional groups (e.g., methoxyethyl) to improve solubility.

Hydroxyurea Derivatives with Benzofuran Motifs

describes N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea , a benzofuran-containing hydroxyurea.

Property Hydroxyurea () Target Urea Compound
Core Structure Benzofuran + hydroxyurea Urea + furan
Functional Group N-hydroxyurea Urea
Molecular Weight 300.31 g/mol Not reported in evidence
Bioactivity Hydroxyurea groups are known for enzyme inhibition Urea groups may target similar pathways

Key Differences :

  • The benzofuran scaffold in provides planar aromaticity, whereas the furan-3-ylmethyl group in the target compound offers a smaller heterocyclic motif .

Sulphobenzoate Ester with 3,4-Dimethylphenyl Group

reports {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate, a pyrazolidinone derivative.

Property Sulphobenzoate Ester () Target Urea Compound
Core Structure Pyrazolidinone + sulphobenzoate Urea
3,4-Dimethylphenyl Present Present
Key Functional Group Sulphonate ester (ionic) Urea (neutral, H-bonding)
Solubility High (due to sulphonate) Moderate to low

Key Differences :

  • The sulphonate group in enhances hydrophilicity and ionic interactions, contrasting with the urea’s reliance on hydrogen bonding.

Research Findings and Implications

  • Substituent Effects : The 2-methoxyethyl group in the target compound and derivatives may improve solubility, while the furan-3-ylmethyl group could modulate steric effects compared to furan-2-ylmethyl analogs.
  • Biological Relevance : Urea derivatives often target enzymes or receptors via hydrogen bonding (e.g., kinase inhibitors), whereas sulphonate esters () or imidazolium salts () may engage in ionic interactions.

Biological Activity

3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3C_{18}H_{22}N_2O_3 with a molecular weight of approximately 314.38 g/mol. The compound features a urea functional group, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown broad-spectrum antimicrobial effects against various pathogens, including gram-positive and gram-negative bacteria. A study demonstrated that certain furan derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Activity

The anticancer potential of urea derivatives has been extensively studied. In vitro assays have revealed that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a related compound was shown to have an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating potent cytotoxicity .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Many urea derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been noted to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against cellular damage.

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityResults
Urea DerivativesAntimicrobialEffective against E. coli and K. pneumoniae
Related Urea CompoundAnticancerIC50 = 0.3 μM in leukemia cells
Furan DerivativesAntifungalSignificant inhibition of Candida albicans

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling substituted phenyl isocyanates with furan-containing amines. For example:

  • React 3,4-dimethylphenyl isocyanate with a furan-3-ylmethylamine derivative in anhydrous dichloromethane under nitrogen.
  • Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of isocyanate to amine) to maximize yield .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to identify aromatic protons (6.5–8.0 ppm for furan and dimethylphenyl groups) and urea carbonyl signals (~155–160 ppm in 13^13C NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected ~330–340 g/mol based on analogs) .
  • Solubility : Test in DMSO (high solubility) and aqueous buffers (low solubility; use surfactants for in vitro assays) .

Q. What experimental designs are suitable for assessing its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assay : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 250–300 nm) or LC-MS .
  • Kinetic Analysis : Use first-order decay models to calculate half-life. Expect reduced stability in acidic conditions due to urea bond hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4-dimethylphenyl and furan groups in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the dimethylphenyl group with halogenated or methoxy variants and the furan with thiophene/pyrrole .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinases) or cellular viability assays. Use ANOVA to identify statistically significant substituent effects .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Low in vivo efficacy may stem from rapid hepatic clearance .
  • Metabolite Identification : Incubate with liver microsomes; identify Phase I/II metabolites via high-resolution MS .

Q. How can computational modeling predict its environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (log P ~3.5 predicted) .
  • Ecotoxicology : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (EC50_{50} values) .

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